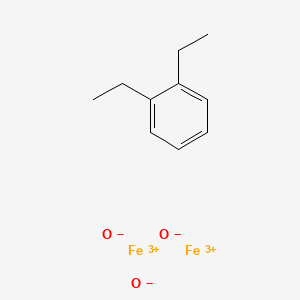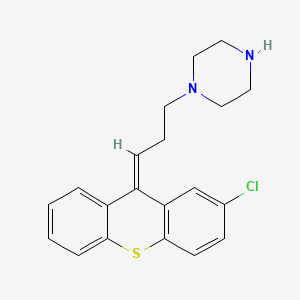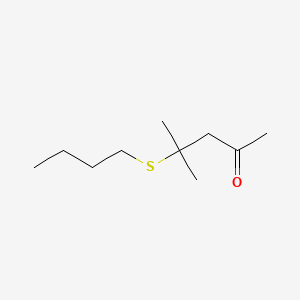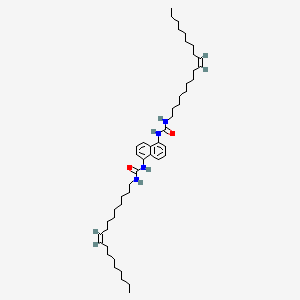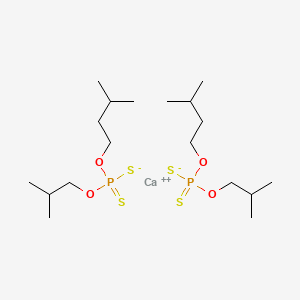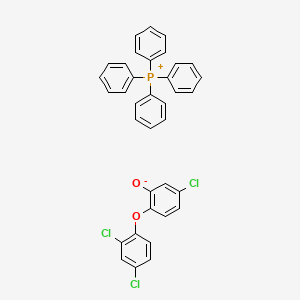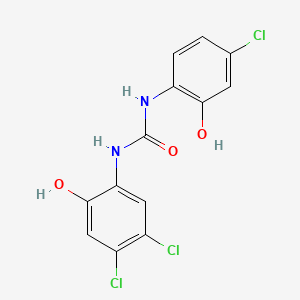
Urea, N-(4-chloro-2-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For this specific compound, the synthesis might involve the following steps:
Preparation of the starting materials: The chloro and hydroxy-substituted anilines are prepared through chlorination and hydroxylation reactions.
Formation of the urea linkage: The substituted anilines are reacted with phosgene or a phosgene substitute to form the corresponding isocyanates.
Coupling reaction: The isocyanates are then reacted with each other to form the urea derivative.
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The chloro groups can be reduced to form the corresponding anilines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Anilines and related compounds.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Urea derivatives are used as ligands in catalytic reactions.
Material Science: They are used in the synthesis of polymers and resins.
Biology
Enzyme Inhibition: Some urea derivatives act as enzyme inhibitors and are studied for their potential therapeutic applications.
Antimicrobial Activity: They are investigated for their antimicrobial properties.
Medicine
Drug Development: Urea derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used as herbicides and pesticides.
Manufacturing: Used in the production of plastics, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of urea derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(2-hydroxyphenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(2-hydroxyphenyl)-
Uniqueness
The unique combination of chloro and hydroxy groups in both phenyl rings of Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- may confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing specific applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
63348-37-8 |
|---|---|
Molekularformel |
C13H9Cl3N2O3 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
1-(4-chloro-2-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-6-1-2-9(11(19)3-6)17-13(21)18-10-4-7(15)8(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
InChI-Schlüssel |
JBTWTKOWQLAAIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)NC(=O)NC2=CC(=C(C=C2O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



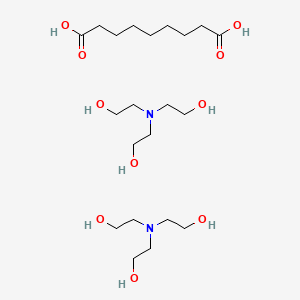
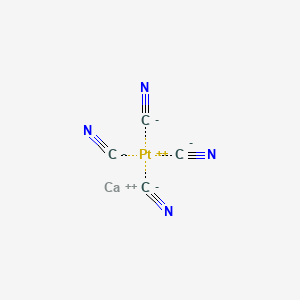
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)


